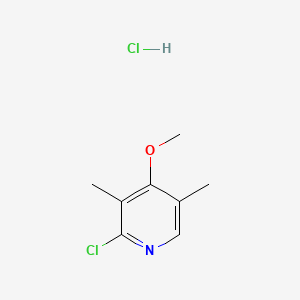

2-Chloro-4-methoxy-3,5-dimethylpyridine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-4-methoxy-3,5-dimethylpyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO.ClH/c1-5-4-10-8(9)6(2)7(5)11-3;/h4H,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIZFMEYAXQCDSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=C1OC)C)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30661562 | |

| Record name | 2-Chloro-4-methoxy-3,5-dimethylpyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30661562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110464-98-7 | |

| Record name | 2-Chloro-4-methoxy-3,5-dimethylpyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30661562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physical and chemical properties of 2-Chloro-4-methoxy-3,5-dimethylpyridine hydrochloride

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Chloro-4-methoxy-3,5-dimethylpyridine hydrochloride (CMDM-HCl), a key intermediate in the synthesis of proton pump inhibitors such as omeprazole.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It delves into the compound's structural attributes, physicochemical characteristics, synthesis methodologies, purification techniques, and analytical characterization. Furthermore, it offers insights into the causality behind experimental choices, ensuring a deeper understanding of the compound's behavior and handling.

Compound Identification and Core Physical Properties

This compound is a substituted pyridine derivative that serves as a critical building block in the pharmaceutical industry.[2] Its structural integrity and purity are paramount for the successful synthesis of active pharmaceutical ingredients (APIs).

| Property | Value | Source |

| Chemical Name | This compound | [3] |

| CAS Number | 86604-75-3 | [4] |

| Molecular Formula | C₉H₁₃Cl₂NO | [5] |

| Molecular Weight | 222.11 g/mol | [5][6] |

| Appearance | White to off-white crystalline solid | [2] |

| Melting Point | 128-131 °C (lit.) | [7] |

| Solubility | Soluble in water. Sparingly soluble in methanol and slightly soluble in chloroform. | [4] |

Chemical Properties and Reactivity

The chemical behavior of CMDM-HCl is dictated by the interplay of its functional groups: the chlorinated methyl group, the methoxy group, and the pyridine ring, which exists as a hydrochloride salt.

Stability and Storage: The compound is stable under normal conditions.[6] For long-term storage, it is recommended to keep the container tightly closed in a dry, cool, and well-ventilated place, preferably under an inert atmosphere at room temperature.[8][9]

Reactivity Profile: The primary site of reactivity is the chloromethyl group at the 2-position of the pyridine ring. This group is susceptible to nucleophilic substitution, which is the key reaction in the synthesis of omeprazole and related compounds. The electron-withdrawing nature of the pyridine ring enhances the electrophilicity of the benzylic carbon, making it a good leaving group for substitution reactions.

Synthesis and Purification: A Step-by-Step Protocol with Rationale

The synthesis of this compound is a multi-step process that demands precise control over reaction conditions to ensure high purity and yield. One common synthetic route starts from 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine.[1]

Chlorination of 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine

This crucial step involves the conversion of the hydroxyl group to a chlorine atom. Thionyl chloride (SOCl₂) or sulfuryl chloride (SO₂Cl₂) are often the reagents of choice for this transformation.

Protocol using Thionyl Chloride:

-

Reaction Setup: In a three-necked flask equipped with a stirrer and a dropping funnel, dissolve 25.1 g (0.15 mol) of 4-methoxy-3,5-dimethyl-2-hydroxymethylpyridine in 400 mL of dichloromethane.[10] The choice of dichloromethane as a solvent is due to its inert nature and its ability to dissolve the starting material.

-

Reagent Addition: Slowly add a solution of 18.8 g (0.158 mol) of thionyl chloride in 100 mL of dichloromethane dropwise to the reaction mixture at room temperature under an argon atmosphere.[10][11] The dropwise addition and inert atmosphere are critical to control the exothermic reaction and prevent unwanted side reactions.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for an additional 30 minutes after the addition is complete.[10][11] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete, remove the solvent under reduced pressure.[10][11] The solid residue is then suspended in hexane (200 mL) and filtered.[10][11] Hexane is used to wash away any non-polar impurities, leaving the desired hydrochloride salt as a solid.

-

Drying: The collected solid is washed with hexane (50 mL) and air-dried to yield 2-chloromethyl-3,5-dimethyl-4-methoxypridine hydrochloride as a white solid.[10][11]

Causality in Experimental Choices:

-

Thionyl Chloride: This reagent is highly effective for converting alcohols to alkyl chlorides. The byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl) gas, are volatile and can be easily removed, simplifying the purification process.

-

Dichloromethane: Its low boiling point facilitates easy removal post-reaction, and its inertness prevents it from participating in the reaction.

-

Inert Atmosphere (Argon): This prevents moisture from the air from reacting with thionyl chloride, which would lead to the formation of hydrochloric acid and reduce the efficiency of the chlorination reaction.

Purification

To achieve the high purity required for pharmaceutical applications (typically >99%), further purification is often necessary.

Protocol for Purification by Washing:

-

Initial Wash: The crude product obtained from the synthesis is washed with an organic solvent such as toluene or a mixture of acetone and petroleum ether.[12] This step is designed to remove residual starting materials and non-polar byproducts.

-

Filtration and Drying: The washed solid is then filtered and dried under vacuum. For instance, washing the crude solid with toluene and drying at 80 °C can yield a product with a purity of 99.01% as determined by HPLC.[12]

Rationale for Solvent Choice in Purification: The selection of the washing solvent is based on the differential solubility of the desired product and the impurities. The aim is to find a solvent in which the impurities are soluble, but the product has limited solubility, thus allowing for their separation.

Sources

- 1. Page loading... [guidechem.com]

- 2. guidechem.com [guidechem.com]

- 3. 86604-75-3|2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride|BLD Pharm [bldpharm.com]

- 4. 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine Hydrochloride | 86604-75-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. 2-(Chloromethyl)-3,5-dimethyl-4-methoxypyridine hydrochloride | C9H13Cl2NO | CID 11694258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.pt [fishersci.pt]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. echemi.com [echemi.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 11. 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride | 86604-75-3 [chemicalbook.com]

- 12. CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride - Google Patents [patents.google.com]

An In-depth Technical Guide to the Solubility of 2-Chloro-4-methoxy-3,5-dimethylpyridine hydrochloride

This guide provides a comprehensive technical overview of the solubility of 2-Chloro-4-methoxy-3,5-dimethylpyridine hydrochloride, a key intermediate in the synthesis of proton pump inhibitors.[1] Intended for researchers, scientists, and professionals in drug development, this document outlines the theoretical and practical considerations for determining and understanding the solubility of this compound. We will delve into its physicochemical properties, present detailed methodologies for solubility assessment, and discuss the implications of this data in pharmaceutical development, all while adhering to the principles of scientific integrity and referencing authoritative guidelines.

Introduction: The Critical Role of Solubility in Pharmaceutical Development

Solubility is a critical physicochemical property of an active pharmaceutical ingredient (API) or intermediate, profoundly influencing its bioavailability, processability, and formulation development. For this compound, understanding its solubility is paramount for optimizing its synthesis, purification, and subsequent conversion into the final API. This guide will provide the foundational knowledge and actionable protocols to empower researchers in their work with this important compound.

Physicochemical Properties Influencing Solubility

A thorough understanding of the intrinsic properties of this compound is essential for interpreting its solubility behavior.

Molecular Structure and Functional Groups:

The molecule consists of a substituted pyridine ring. The presence of the basic nitrogen atom, which is protonated in the hydrochloride salt form, significantly enhances its aqueous solubility. The methoxy and dimethyl groups contribute to its lipophilicity.

pKa and its Implication on pH-Dependent Solubility:

The acidity of the pyridinium ion is a key determinant of the compound's solubility in aqueous media at different pH values. The pKa of pyridinium chloride is approximately 5.[2] This indicates that in solutions with a pH below 5, the compound will predominantly exist in its protonated, more soluble ionic form. As the pH increases above 5, the equilibrium will shift towards the less soluble free base, 2-Chloro-4-methoxy-3,5-dimethylpyridine. This pH-dependent solubility is a critical factor in designing dissolution and formulation studies.

Lipophilicity (LogP):

The calculated XLogP3 value for the free base is 3.24780.[3] This value suggests a moderate degree of lipophilicity, which can influence its solubility in organic solvents and its potential for membrane permeation. The interplay between the hydrophilic hydrochloride salt and the lipophilic organic structure governs its solubility profile across a range of solvent systems.

Crystal Structure:

Summary of Physicochemical Properties:

| Property | Value/Description | Source(s) |

| Molecular Formula | C9H13Cl2NO | [4] |

| Molecular Weight | 222.11 g/mol | [4] |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | 127-131 °C | [1][4] |

| pKa (pyridinium ion) | ~5 | [2] |

| XLogP3 (free base) | 3.24780 | [3] |

| Qualitative Solubility | Soluble in water, sparingly soluble in methanol, slightly soluble in chloroform. | [4][5] |

Methodologies for Solubility Determination

The choice of method for solubility determination depends on the stage of development and the specific information required. Both kinetic and thermodynamic solubility assays are valuable. The following sections provide a detailed, adaptable framework for these determinations, grounded in principles outlined by regulatory bodies such as the ICH, FDA, and EMA.[6][7][8]

Analytical Method Development and Validation

Accurate quantification of the dissolved solute is the cornerstone of any solubility study. A validated analytical method is therefore a prerequisite. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a common and reliable technique for this purpose.

Workflow for HPLC-UV Method Development:

Caption: Workflow for HPLC-UV Method Development and Validation.

Step-by-Step Protocol for HPLC-UV Method Development:

-

Column Selection: A C18 reversed-phase column is a suitable starting point.

-

Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH adjusted to be at least 2 pH units away from the pKa of the analyte) and an organic modifier (e.g., acetonitrile or methanol).

-

Wavelength Selection (λmax): Determine the wavelength of maximum absorbance for this compound using a UV-Vis spectrophotometer.

-

Optimization of Chromatographic Conditions:

-

Inject a standard solution and adjust the mobile phase composition to achieve a well-resolved peak with a reasonable retention time (typically 3-10 minutes).

-

Optimize the flow rate (e.g., 1.0 mL/min) and column temperature (e.g., 30 °C) to ensure good peak shape and reproducibility.

-

-

Method Validation (as per ICH Q2(R1) guidelines):

-

Linearity: Prepare a series of standard solutions of known concentrations and inject them into the HPLC system. Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r² > 0.999) and the linear range.

-

Accuracy: Determine the recovery of the analyte by spiking a known amount of the standard into a sample matrix.

-

Precision: Assess the repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a homogenous sample. The relative standard deviation (RSD) should be within acceptable limits (typically <2%).

-

Specificity: Demonstrate that the method is able to resolve the analyte peak from potential impurities and degradation products.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

-

Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic (or equilibrium) solubility. It measures the concentration of a saturated solution in equilibrium with an excess of the solid drug.

Experimental Workflow for Thermodynamic Solubility:

Caption: Shake-Flask Method for Thermodynamic Solubility Determination.

Detailed Protocol:

-

Preparation: Add an excess amount of this compound to a series of vials containing the desired solvents (e.g., water, 0.1 N HCl, phosphate buffers at pH 4.5 and 6.8, methanol, ethanol). The presence of undissolved solid should be visually confirmed.

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C and 37 °C). Agitate the samples for a predetermined period (e.g., 24 to 48 hours) to ensure equilibrium is reached. The time to reach equilibrium should be established by sampling at different time points (e.g., 24, 48, and 72 hours) and confirming that the concentration has plateaued.

-

Sampling and Preparation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant using a pipette.

-

Filtration: Immediately filter the aliquot through a chemically compatible filter (e.g., 0.45 µm PTFE syringe filter) to remove any undissolved particles. Adsorption of the compound to the filter should be evaluated and minimized.

-

Dilution: Dilute the clear filtrate with the mobile phase to a concentration that falls within the linear range of the validated HPLC-UV method.

-

Quantification: Analyze the diluted sample by HPLC-UV and determine the concentration based on the calibration curve.

-

Calculation: Calculate the solubility in the original solvent, taking into account the dilution factor.

Kinetic Solubility Determination

Kinetic solubility is often measured in early drug discovery to assess the concentration at which a compound precipitates from a supersaturated solution. This is typically a higher-throughput method.

Workflow for Kinetic Solubility Assay:

Caption: General Workflow for a Kinetic Solubility Assay.

Data Interpretation and Application

The solubility data obtained from these studies are crucial for several aspects of pharmaceutical development:

-

Formulation Development: The aqueous solubility profile across the physiological pH range (1.2 to 6.8) is essential for designing oral dosage forms and predicting in vivo dissolution.

-

Biopharmaceutics Classification System (BCS): According to ICH M9 guidelines, a drug substance is considered "highly soluble" if its highest single therapeutic dose is soluble in 250 mL or less of aqueous media over the pH range of 1.2-6.8 at 37 °C.[6][9] This classification has significant regulatory implications, potentially allowing for biowaivers of in vivo bioequivalence studies.

-

Process Chemistry: Solubility data in various organic solvents is critical for optimizing crystallization and purification processes, impacting yield and purity.

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound. While specific quantitative solubility data for this compound is not extensively published, the methodologies and principles outlined herein provide a robust and scientifically sound approach for researchers to generate this critical data. By integrating an understanding of the compound's physicochemical properties with rigorous experimental design and validated analytical methods, scientists and drug development professionals can effectively leverage solubility data to advance their research and development efforts.

References

-

ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. (2021). PubMed Central. [Link]

-

ICH M9 and the Biopharmaceutics Classification System: Role of Caco2 permeability assessment. (2025). Admescope. [Link]

-

The impact of the EMA change in definition of "dose" on the BCS dose-solubility ratio: a review of the biowaiver monographs. (2014). PubMed. [Link]

-

Guideline on the chemistry of active substances. (2016). European Medicines Agency (EMA). [Link]

-

ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5. (2020). European Medicines Agency (EMA). [Link]

-

2-Chloromethyl-3,5-dimethyl-4-methoxy pyridine hydrochloride. (n.d.). ChemBK. [Link]

-

The Impact of the EMA Change in Definition of “Dose” on the BCS Dose-Solubility Ratio: A Review of the Biowaiver Monographs. (2014). ResearchGate. [Link]

-

ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5. (2020). European Medicines Agency (EMA). [Link]

-

M9 Biopharmaceutics Classification System- Based Biowaivers. (n.d.). FDA. [Link]

-

Pyridine. (n.d.). PubChem - NIH. [Link]

-

ICH M9 Guideline in Development on Biopharmaceutics Classification System-Based Biowaivers: An Industrial Perspective from the IQ Consortium. (2019). ACS Publications. [Link]

-

Solubility Determinations for Pharmaceutical API. (2016). University of Huddersfield Research Portal. [Link]

-

BCS Methodology: Solubility, Permeability & Dissolution. (n.d.). FDA. [Link]

-

2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine. (n.d.). PubChem - NIH. [Link]

-

LogP and logD calculations. (n.d.). Chemaxon Docs. [Link]

-

FDA Guideline on Dissolution Testing. (2016). ECA Academy. [Link]

-

Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubilit. (2018). FDA. [Link]

-

pKa Data Compiled by R. Williams. (2022). Organic Chemistry Data. [Link]

-

pKa Chart. (n.d.). Utah Tech University. [Link]

-

Guideline o the Investigation of Bioequivalence. (2010). European Medicines Agency (EMA). [Link]

-

ICH M9 guideline on biopharmaceutics classification system-based biowaivers - questions and answers - Step 5. (2020). EMA. [Link]

-

2-(Chloromethyl)-3,5-dimethyl-4-methoxypyridine hydrochloride. (n.d.). PubChem. [Link]

-

Pyridinium chloride. (n.d.). Wikipedia. [Link]

-

Lipophilicity Descriptors: Understanding When to Use LogP & LogD. (n.d.). ACD/Labs. [Link]

Sources

- 1. 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride | 86604-75-3 [chemicalbook.com]

- 2. Pyridinium chloride - Wikipedia [en.wikipedia.org]

- 3. echemi.com [echemi.com]

- 4. chembk.com [chembk.com]

- 5. 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride CAS#: 86604-75-3 [m.chemicalbook.com]

- 6. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ema.europa.eu [ema.europa.eu]

- 8. fda.gov [fda.gov]

- 9. ema.europa.eu [ema.europa.eu]

stability and storage conditions for 2-Chloro-4-methoxy-3,5-dimethylpyridine hydrochloride

An In-depth Technical Guide to the Stability and Handling of 2-Chloro-4-methoxy-3,5-dimethylpyridine hydrochloride

Abstract

This technical guide provides a comprehensive analysis of the stability, storage, and handling of this compound (CAS No. 86604-75-3). As a critical intermediate in the synthesis of proton pump inhibitors like Omeprazole, its purity and stability are paramount to the success of subsequent manufacturing steps.[1][2] This document consolidates physicochemical data, outlines potential degradation pathways based on first principles of chemical reactivity, and provides field-proven protocols for storage, handling, and stability assessment for researchers, scientists, and drug development professionals.

Physicochemical Profile

Understanding the fundamental properties of a compound is the cornerstone of predicting its stability and devising appropriate handling strategies. This compound is a substituted pyridine derivative, supplied as a hydrochloride salt to improve its handling characteristics and solubility.[3][4]

| Property | Value | Source(s) |

| CAS Number | 86604-75-3 | [5][6] |

| Molecular Formula | C₉H₁₂ClNO · HCl | [5][7] |

| Molecular Weight | 222.11 g/mol | [5][6] |

| Appearance | White to off-white crystalline solid or powder | [4][8] |

| Melting Point | 128-131 °C (lit.) | [5] |

| Solubility | Soluble in water | [3][4] |

| Chemical Family | Halogenated Pyridine | [8] |

Chemical Stability and Degradation Profile

While generally stable under recommended conditions, the molecule possesses functional groups susceptible to degradation under specific environmental stresses.[9][10] The primary concerns revolve around hydrolysis, oxidation, and photodegradation.

Inherent Molecular Reactivity

The structure contains three key areas influencing its stability:

-

Benzylic-type Chloride (-CH₂Cl): The chloromethyl group is the most reactive site. The carbon is electrophilic and susceptible to nucleophilic substitution, particularly hydrolysis.

-

Pyridine Ring: The nitrogen-containing aromatic ring can be susceptible to oxidation, although the electron-donating methoxy and methyl groups can influence its reactivity.

-

Hydrochloride Salt: As a salt, the compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[10][11] This absorbed water can then act as a nucleophile, initiating degradation.

Potential Degradation Pathways

The following pathways are predicted based on the chemical structure. Identifying these potential degradants is the primary goal of a forced degradation study (see Section 4.0).

-

Hydrolytic Degradation: This is the most probable degradation pathway. In the presence of water, the chloromethyl group can be hydrolyzed to a hydroxymethyl group, forming 2-Hydroxymethyl-4-methoxy-3,5-dimethylpyridine. This reaction is accelerated by elevated temperatures and non-neutral pH conditions.

-

Oxidative Degradation: Exposure to strong oxidizing agents or atmospheric oxygen over long periods, potentially catalyzed by trace metals, could lead to the formation of N-oxides or other oxidative byproducts.[9][12]

Caption: Predicted degradation pathways for the title compound.

Recommended Storage and Handling Protocols

Adherence to strict storage and handling protocols is essential to preserve the integrity of the material from procurement to use. The following recommendations are synthesized from multiple safety data sheets and best practices for hygroscopic and reactive chemical intermediates.[9][11][12]

Long-Term Storage

Core Directive: Store in a cool, dry, dark, and inert environment.

-

Temperature: Store in a cool location. While ambient temperature may be acceptable for short periods, long-term storage at 2-8°C is recommended to minimize the rate of any potential hydrolytic degradation.

-

Moisture Control: This is the most critical parameter. The compound is hygroscopic.[10][11] Always store in a tightly sealed container.[7][12] For maximum protection, storage in a desiccator with a suitable drying agent (e.g., silica gel) or under a dry inert atmosphere (e.g., argon or nitrogen) is best practice.[11]

-

Light Protection: Store in an opaque or amber container to protect from light, which can catalyze the formation of free radicals and lead to unforeseen degradation.

-

Incompatible Materials: Store away from strong oxidizing agents.[3][9][12]

In-Use Handling

-

Environment: Handle the solid in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust.[13][14]

-

Atmospheric Exposure: When weighing or handling, minimize the compound's exposure time to the open atmosphere to reduce moisture absorption. Use of a glove box with a controlled atmosphere is ideal for sensitive applications.

-

Personal Protective Equipment (PPE): Standard PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat, is mandatory.[5][7]

-

Solution Stability: Once dissolved, the stability of the compound will be solvent-dependent. Aqueous solutions are likely to be the least stable due to the risk of hydrolysis. For reactions, use anhydrous solvents where possible. Prepare solutions fresh and use them promptly.

Framework for Experimental Stability Assessment

To definitively understand the stability profile and validate analytical methods, a forced degradation (or stress testing) study is required. This involves intentionally subjecting the compound to harsh conditions to generate potential degradants and demonstrate that the analytical method can adequately separate them from the parent peak.

Forced Degradation Protocol

This protocol outlines a systematic approach to stress testing. A concentration of 1 mg/mL of the compound in a suitable solvent is a typical starting point.

Step 1: Baseline Sample Preparation

-

Accurately prepare a solution of the compound in a suitable solvent (e.g., 50:50 Acetonitrile:Water).

-

Analyze immediately via HPLC to establish the initial purity profile (t=0).

Step 2: Stress Conditions

-

Acid Hydrolysis: Add 1N HCl to the sample solution. Heat at 60-80°C for several hours.

-

Base Hydrolysis: Add 1N NaOH to the sample solution. Keep at room temperature for several hours (base hydrolysis is often faster).

-

Oxidative Degradation: Add 3-30% H₂O₂ to the sample solution. Keep at room temperature for 24 hours.

-

Thermal Degradation: Store the solid powder in an oven at a temperature below its melting point (e.g., 105°C) for 24-48 hours. Dissolve and analyze.

-

Photolytic Degradation: Expose the solid powder or a solution to direct UV/Vis light (ICH Option 1 or 2) for a defined period.

Step 3: Sample Analysis

-

At specified time points, withdraw an aliquot of each stressed sample.

-

If necessary, neutralize the acid/base stressed samples before injection.

-

Analyze all samples by a stability-indicating HPLC-UV method. Peak purity analysis using a photodiode array (PDA) detector is crucial.

-

Submit any samples showing significant degradation for LC-MS analysis to identify the mass of the degradant peaks.

Caption: A typical experimental workflow for forced degradation studies.

Recommended Analytical Technique: HPLC

A reverse-phase HPLC method is the standard for assessing the purity and stability of this compound.

| Parameter | Typical Condition | Rationale |

| Column | C18, 250 x 4.6 mm, 5 µm | Provides good retention and separation for moderately polar aromatic compounds. |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | Acidic modifier sharpens peaks for pyridine compounds and improves chromatography. |

| Mobile Phase B | Acetonitrile or Methanol | Common organic solvents for reverse-phase. |

| Gradient | 5% to 95% B over 20-30 minutes | A gradient elution is necessary to separate the parent compound from potential, more polar (hydrolyzed) or less polar degradants. |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |

| Detector | UV/PDA at ~280 nm | The substituted pyridine ring should have a strong chromophore for sensitive detection. A PDA detector is essential for peak purity assessment. |

| Column Temp. | 30-40 °C | Improves peak shape and run-to-run reproducibility. |

Conclusion

This compound is a stable compound when stored under the appropriate conditions. Its primary liabilities are its hygroscopic nature and the reactivity of the chloromethyl group towards hydrolysis. By strictly adhering to storage protocols that minimize exposure to moisture, heat, and light, and by handling the material in a controlled environment, users can ensure its chemical integrity. For critical applications, the implementation of a forced degradation study is strongly recommended to fully characterize its stability profile and validate analytical methods.

References

-

Fisher Scientific. (2024, March 15). Safety Data Sheet: 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride. Retrieved from Fisher Scientific.

-

ECHEMI. (n.d.). 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride SDS. Retrieved from ECHEMI.

-

Apollo Scientific. (2023, July 6). Safety Data Sheet: 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride. Retrieved from Apollo Scientific.

-

Sigma-Aldrich. (n.d.). 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride 98%. Retrieved from Sigma-Aldrich.

-

Capot Chemical. (2011, September 23). MSDS of 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride. Retrieved from Capot Chemical.

-

Fisher Scientific. (n.d.). 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride, 98%. Retrieved from Fisher Scientific.

-

ChemicalBook. (n.d.). Pyridine hydrochloride(628-13-7)MSDS. Retrieved from ChemicalBook.

-

Guidechem. (n.d.). How is Pyridine Hydrochloride Prepared and What are its Properties?. Retrieved from Guidechem.

-

ChemicalBook. (2025, October 25). 2-(Chloromethyl)-4-methoxy-3-methylpyridine hydrochloride - Safety Data Sheet. Retrieved from ChemicalBook.

-

Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine Hydrochloride. Retrieved from TCI Chemicals.

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Pyridine hydrochloride, 98%. Retrieved from Cole-Parmer.

-

Organic Syntheses. (n.d.). N-(4-Pyridyl)pyridinium chloride hydrochloride. Retrieved from Organic Syntheses.

-

Fisher Scientific. (n.d.). Safety Data Sheet: Pyridine hydrochloride. Retrieved from Fisher Scientific.

-

PubChem. (n.d.). 2-(Chloromethyl)-3,5-dimethyl-4-methoxypyridine hydrochloride. Retrieved from PubChem.

-

LGC Standards. (n.d.). 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine Hydrochloride. Retrieved from LGC Standards.

-

Guidechem. (n.d.). How is 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesized?. Retrieved from Guidechem.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Critical Role of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine Hydrochloride in Pharmaceutical Manufacturing. Retrieved from INNO PHARMCHEM.

-

Patel, S. B., et al. (2024). PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX. International Journal of Pharmaceutical Sciences and Research.

-

Google Patents. (n.d.). CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride. Retrieved from Google Patents.

-

ChemicalBook. (2025, July 24). 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride. Retrieved from ChemicalBook.

-

BLDpharm. (n.d.). 2-Chloro-4-methoxy-3,5-dimethylpyridine. Retrieved from BLDpharm.

-

ChemicalBook. (n.d.). 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride CAS 86604-75-3. Retrieved from ChemicalBook.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride CAS#: 86604-75-3 [m.chemicalbook.com]

- 5. 2-氯甲基-4-甲氧基-3,5-二甲基吡啶 盐酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. capotchem.com [capotchem.com]

- 7. fishersci.pt [fishersci.pt]

- 8. 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine Hydrochloride | 86604-75-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. fishersci.com [fishersci.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. Pyridine hydrochloride(628-13-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 13. echemi.com [echemi.com]

- 14. chemicalbook.com [chemicalbook.com]

Methodological & Application

Application Note: A Validated Protocol for the Synthesis of 2-Chloro-4-methoxy-3,5-dimethylpyridine Hydrochloride

Abstract

This document provides a comprehensive, field-tested experimental procedure for the synthesis of 2-Chloro-4-methoxy-3,5-dimethylpyridine hydrochloride. This compound is a critical building block in the pharmaceutical industry, most notably serving as a key intermediate in the production of proton pump inhibitors such as Omeprazole.[1][2][3] The protocol herein details a robust method starting from 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine and employing thionyl chloride as the chlorinating agent. Causality behind critical process parameters, rigorous safety protocols, and methods for product characterization are explained to ensure reproducibility, high yield, and purity. This guide is intended for researchers, chemists, and process development scientists in the fields of medicinal chemistry and pharmaceutical manufacturing.

Introduction and Synthetic Strategy

The targeted pyridine derivative, this compound, is of significant industrial interest due to its role in the synthesis of anti-ulcer medications.[1][2] The synthetic pathway detailed in this note is a classic nucleophilic substitution, specifically the chlorination of a primary alcohol.

The foundational principle of this synthesis involves the conversion of the hydroxyl group in 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine into a superior leaving group. The hydroxyl group itself is a poor leaving group; therefore, a chlorinating agent like thionyl chloride (SOCl₂) is employed. Thionyl chloride reacts with the alcohol to form a chlorosulfite intermediate. This intermediate is highly unstable and readily undergoes an intramolecular Sₙi (Substitution Nucleophilic internal) reaction or an intermolecular Sₙ2 reaction with a chloride ion to yield the desired chlorinated pyridine. The basicity of the pyridine nitrogen facilitates its protonation, leading to the formation of the stable hydrochloride salt, which often aids in precipitation and purification.

Overall Reaction Scheme: (Self-generated image for illustrative purposes) From: 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine To: this compound Reagent: Thionyl Chloride (SOCl₂)

Experimental Protocol

This protocol has been optimized for safety, yield, and purity. Adherence to the specified conditions is critical for a successful outcome.

Materials and Equipment

| Reagents & Materials | CAS Number | Molecular Weight ( g/mol ) | Grade/Purity |

| 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine | 86604-78-6 | 167.21 | >98% |

| Thionyl chloride (SOCl₂) | 7719-09-7 | 118.97 | >99% |

| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 | >99.8% |

| Diethyl ether, anhydrous | 60-29-7 | 74.12 | >99% |

| Argon (Ar) or Nitrogen (N₂) gas | 7440-37-1 / 7727-37-9 | - | High Purity |

Equipment:

-

Three-neck round-bottom flask with appropriate stoppers

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice-water bath

-

Schlenk line or inert gas manifold

-

Rotary evaporator

-

Büchner funnel and filtration flask

-

Standard laboratory glassware (beakers, graduated cylinders)

Step-by-Step Synthesis Procedure

CAUTION: This procedure must be performed in a certified chemical fume hood. Thionyl chloride is highly corrosive, toxic, and reacts violently with water. All glassware must be thoroughly dried before use.

-

Reaction Setup:

-

To a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an inert gas inlet, add 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine (e.g., 25.1 g, 0.15 mol).[4]

-

Add 400 mL of anhydrous dichloromethane (DCM) to the flask to dissolve the starting material.[4]

-

Begin stirring the solution and purge the flask with argon or nitrogen gas.

-

-

Chlorination Reaction:

-

Cool the flask in an ice-water bath to 0°C.[5] Maintaining this low temperature is crucial to control the exothermic reaction and minimize side-product formation.

-

In a separate, dry graduated cylinder or beaker, prepare a solution of thionyl chloride (e.g., 18.8 g or 11.5 mL, 0.158 mol) in 100 mL of anhydrous DCM.[4]

-

Transfer this thionyl chloride solution to the dropping funnel.

-

Add the thionyl chloride solution dropwise to the stirred, cooled solution of the pyridine alcohol over a period of approximately 30-60 minutes.[4][5] A slow, controlled addition is paramount for safety.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 1 to 2 hours to ensure the reaction goes to completion.[1][4]

-

-

Product Isolation and Purification:

-

Once the reaction is complete, remove the solvent (DCM) using a rotary evaporator under reduced pressure.[1][4]

-

A solid or viscous oil residue will remain. To this residue, add approximately 200 mL of anhydrous diethyl ether while stirring.[5] The product is insoluble in ether, which will cause it to precipitate as a solid.

-

Continue stirring the suspension at room temperature for another 1-2 hours to ensure complete precipitation.[5]

-

Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Wash the filter cake with two portions of fresh anhydrous diethyl ether (approx. 50 mL each) to remove any residual impurities.[5]

-

Dry the collected white to off-white solid product in a vacuum oven at low heat or air-dry to a constant weight.[4]

-

Quantitative Data Summary

| Component | Molar Mass ( g/mol ) | Example Amount | Moles (mol) | Molar Ratio |

| 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine | 167.21 | 25.1 g | 0.15 | 1.0 |

| Thionyl chloride (SOCl₂) | 118.97 | 18.8 g (11.5 mL) | 0.158 | ~1.05 |

| Dichloromethane (DCM) | 84.93 | 500 mL | - | Solvent |

| Expected Yield: | 222.11 (as HCl salt) | ~30-33 g | - | 90-100%[4] |

| Expected Purity: | - | - | - | >98%[1] |

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the synthesis protocol.

Caption: Workflow for the synthesis of 2-Chloro-4-methoxy-3,5-dimethylpyridine HCl.

Product Characterization

-

Melting Point: 128-131°C (literature).[2] A sharp melting point within this range is indicative of high purity.

-

Purity (HPLC): Purity should be ≥98% as determined by High-Performance Liquid Chromatography.[6]

-

Structural Confirmation:

-

¹H NMR: The proton NMR spectrum should confirm the presence of the methyl groups, methoxy group, aromatic proton, and the newly formed chloromethyl group (-CH₂Cl), with characteristic chemical shifts.

-

Mass Spectrometry: Analysis should show a molecular ion peak corresponding to the free base (C₉H₁₂ClNO) and confirm the molecular weight.[7]

-

Critical Safety and Handling Protocols

Adherence to safety protocols is non-negotiable. The risks associated with the reagents demand rigorous precautions.

-

Personal Protective Equipment (PPE): Always wear chemical splash goggles, a face shield, a flame-resistant lab coat, and heavy-duty nitrile or neoprene gloves.[8][9][10]

-

Thionyl Chloride (SOCl₂) & Phosphoryl Chloride (POCl₃):

-

Extreme Hazard: These reagents are highly toxic, corrosive, and cause severe burns upon contact with skin and eyes.[8] Inhalation can lead to serious respiratory damage, including pulmonary edema.[9]

-

Water Reactivity: They react violently with water and moisture to release large amounts of toxic hydrogen chloride (HCl) gas.[8][11] All operations must be conducted under anhydrous conditions in a well-ventilated chemical fume hood.[11]

-

Storage: Store under an inert gas in a cool, dry, well-ventilated area away from incompatible materials like water, alcohols, and bases.[8]

-

-

Emergency Procedures:

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[9]

-

Eye Contact: Immediately flush eyes with a gentle stream of water for at least 30 minutes, holding the eyelids open. Seek immediate medical attention.[9]

-

Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[12]

-

-

Waste Disposal: Quench any residual chlorinating agent slowly and carefully by adding it to a large volume of a stirred, cooled basic solution (e.g., sodium bicarbonate). All chemical waste must be disposed of in accordance with local, state, and federal regulations.

References

-

Synthesis of 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride. World of Molecules. [Link]

-

How is 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesized? Autech Scientific. [Link]

-

Patel, S. B., et al. PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

- Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride.

-

Xia, L. Improvement on the Synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine. Semantic Scholar. [Link]

-

Hazard Summary: Phosphorus Oxychloride. New Jersey Department of Health. [Link]

-

Safety Data Sheet: Phosphorus Oxychloride. Air Liquide Malaysia. [Link]

-

2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride. Zhejiang Huazhou Pharmaceuticals Co.,Ltd. [Link]

- Process for the preparation of 3,5-dimethyl-4-methoxy pyridine derivatives, and intermediate therefor.

Sources

- 1. Page loading... [guidechem.com]

- 2. cionpharma.com [cionpharma.com]

- 3. 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride --Zhejiang Huazhou Pharmaceuticals Co.,Ltd [huazhoupharm.com]

- 4. 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 5. prepchem.com [prepchem.com]

- 6. CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride - Google Patents [patents.google.com]

- 7. Bot Verification [rasayanjournal.co.in]

- 8. opcw.org [opcw.org]

- 9. nj.gov [nj.gov]

- 10. my.airliquide.com [my.airliquide.com]

- 11. fishersci.co.uk [fishersci.co.uk]

- 12. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

The Lynchpin of Proton Pump Inhibitors: A Guide to 2-Chloro-4-methoxy-3,5-dimethylpyridine hydrochloride

This document serves as a comprehensive technical guide for researchers, medicinal chemists, and process development scientists on the strategic application of 2-Chloro-4-methoxy-3,5-dimethylpyridine hydrochloride. This critical pharmaceutical intermediate is a cornerstone in the synthesis of several proton pump inhibitors (PPIs), a class of drugs essential for treating acid-related gastrointestinal disorders.[1] This guide provides in-depth synthetic protocols, analytical methodologies, and an exploration of the chemical principles that underscore its importance in modern drug development.

Introduction: The Strategic Importance of the Pyridine Moiety

The pyridine ring is a privileged scaffold in medicinal chemistry, offering a unique combination of aromaticity, hydrogen bonding capability, and tunable electronic properties. In the context of proton pump inhibitors like Omeprazole, the substituted pyridine moiety is not merely a structural component but an active participant in the drug's mechanism of action.[2] this compound serves as a highly activated electrophile, primed for coupling with a benzimidazole core to construct the final drug substance.[3] Its specific substitution pattern—the electron-donating methoxy and methyl groups and the reactive chloromethyl group—is meticulously designed to facilitate the synthesis and ultimately contribute to the therapeutic efficacy of the final Active Pharmaceutical Ingredient (API).[4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 86604-75-3 | [1] |

| Molecular Formula | C₉H₁₃Cl₂NO | [1] |

| Molecular Weight | 222.11 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 128-131 °C | [1] |

| Solubility | Soluble in water | [1] |

Synthesis of the Key Intermediate: A Tale of Two Chlorinating Agents

The synthesis of this compound is a critical step that demands high efficiency and purity. The most common and industrially relevant approach involves the chlorination of the precursor alcohol, 4-methoxy-3,5-dimethyl-2-pyridylmethanol. This transformation is typically achieved using either thionyl chloride (SOCl₂) or sulfuryl chloride (SO₂Cl₂).

Rationale Behind Reagent Selection

The choice between thionyl chloride and sulfuryl chloride is often dictated by factors such as reaction kinetics, byproduct profile, and process safety. Thionyl chloride reacts with the alcohol to form a chlorosulfite intermediate, which then undergoes an intramolecular nucleophilic attack by the chloride ion (SNi mechanism), releasing sulfur dioxide and hydrogen chloride as gaseous byproducts. This is an efficient method, often providing high yields.[5] Sulfuryl chloride can also be used, though the reaction mechanism and conditions might vary.[1] Both methods result in the desired hydrochloride salt directly, which is often advantageous for stability and purification.

Experimental Protocols

Below are two representative, detailed protocols for the synthesis of the title compound.

Protocol 1: Synthesis using Thionyl Chloride

This protocol is adapted from established literature procedures and is suitable for laboratory-scale synthesis.[5][6]

Materials:

-

4-methoxy-3,5-dimethyl-2-pyridylmethanol

-

Thionyl chloride (SOCl₂)

-

Dichloromethane (DCM), anhydrous

-

Diethyl ether or Hexane

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-methoxy-3,5-dimethyl-2-pyridylmethanol (e.g., 75.8 g) in anhydrous dichloromethane (200 ml).[6]

-

In the dropping funnel, place a solution of thionyl chloride (e.g., 38 ml) in anhydrous dichloromethane (400 ml).[6]

-

Cool the flask containing the alcohol solution to 0 °C using an ice bath.

-

Slowly add the thionyl chloride solution dropwise to the stirred alcohol solution over a period of 30-60 minutes, maintaining the temperature at or below 5 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours or until the reaction is complete (monitor by TLC or HPLC).[5]

-

Upon completion, slowly add diethyl ether (e.g., 1800 ml) or hexane to the reaction mixture with cooling to precipitate the product.[6]

-

Stir the resulting slurry for 1-2 hours at room temperature.

-

Collect the precipitated white solid by vacuum filtration, wash with a small amount of cold diethyl ether or hexane, and dry under vacuum to yield this compound.

Protocol 2: Synthesis using Sulfuryl Chloride

This protocol offers an alternative chlorination strategy.[1]

Materials:

-

2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine

-

Sulfuryl chloride (SO₂Cl₂)

-

Dichloromethane (DCM), anhydrous

-

Acetone

Procedure:

-

Accurately weigh 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine (e.g., 250 g) and add it to a three-necked flask containing anhydrous dichloromethane (480 ml).[1]

-

Cool the mixture in an ice bath with stirring.

-

Prepare a solution of sulfuryl chloride (e.g., 225 ml) in dichloromethane.

-

Add the sulfuryl chloride solution dropwise to the cooled pyridine solution.

-

After the addition is complete, remove the ice bath and continue stirring at room temperature for approximately 1.5 hours.[1]

-

Concentrate the reaction mixture under reduced pressure to remove the dichloromethane.

-

Add acetone to the concentrated residue and stir until a paste is formed.

-

Filter the solid under reduced pressure, wash the filter cake with acetone, and dry to obtain this compound. A purity of >99% can be achieved with this method.[1]

Application in Proton Pump Inhibitor Synthesis: The Road to Omeprazole

The primary and most significant application of this compound is as a key building block in the synthesis of Omeprazole and its analogues.[3] The synthesis involves a nucleophilic substitution reaction where the chloromethyl group is attacked by the sulfur atom of a benzimidazole derivative.

The Mechanism of Coupling and Activation

The core of Omeprazole's structure is a sulfinyl group linking the pyridine and benzimidazole rings.[7] The synthesis begins by forming a thioether linkage. The hydrochloride salt of the pyridine intermediate is reacted with 2-mercapto-5-methoxybenzimidazole in the presence of a base. The base deprotonates the thiol group of the benzimidazole, creating a potent nucleophile that displaces the chloride from the pyridine intermediate. This thioether, often referred to as pyrmetazole, is then carefully oxidized to the sulfoxide, yielding Omeprazole.[3]

This final sulfoxide is the prodrug. In the acidic environment of the stomach's parietal cells, it undergoes an acid-catalyzed rearrangement to a reactive sulfenamide intermediate.[4] This active form then covalently binds to cysteine residues on the H+/K+-ATPase enzyme (the proton pump), irreversibly inhibiting it and thus blocking gastric acid secretion.

Caption: Quality control workflow for the pharmaceutical intermediate.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for determining the purity of the intermediate and quantifying any related impurities. While a specific monograph for the intermediate may not be universally published, a robust reverse-phase HPLC method can be developed based on methods used for similar pyridine derivatives and for the final Omeprazole product.

Recommended Starting HPLC Parameters:

| Parameter | Recommended Condition | Rationale |

| Column | C18 or C8, 150 x 4.6 mm, 5 µm | Provides good retention and separation for aromatic, moderately polar compounds. |

| Mobile Phase | A: 10 mM Ammonium Acetate (pH adjusted to ~7.5) B: Acetonitrile | A common buffered system for pyridine compounds, offering good peak shape. |

| Gradient | Start with a lower percentage of B, ramp up to elute the compound and any less polar impurities, then re-equilibrate. | Gradient elution ensures separation of a wider range of potential impurities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Detection | UV at ~280-305 nm | Pyridine derivatives typically have strong UV absorbance in this range. |

| Column Temp. | 30 °C | Provides reproducible retention times. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is essential for confirming the chemical structure and identity of the synthesized intermediate.

Protocol for ¹H NMR Analysis:

-

Dissolve a small amount (5-10 mg) of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Acquire the ¹H NMR spectrum on a 300 MHz or higher field spectrometer.

-

Process the data, including Fourier transformation, phase correction, and baseline correction.

-

Integrate the peaks and assign the chemical shifts.

Expected ¹H NMR Chemical Shifts (in CDCl₃, approximate):

-

~2.3-2.5 ppm (s, 6H): Two methyl groups on the pyridine ring.

-

~3.9 ppm (s, 3H): Methoxy group protons.

-

~4.7 ppm (s, 2H): Methylene protons of the chloromethyl group.

-

~8.3 ppm (s, 1H): Proton on the pyridine ring.

-

A broad signal for the HCl proton may also be observed.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a suitable technique. The expected [M+H]⁺ ion for the free base (C₉H₁₂ClNO) would be approximately m/z 186.06.

Safety and Handling

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for complete handling and disposal information.

Conclusion

This compound is more than just a chemical intermediate; it is a product of rational drug design that enables the efficient and large-scale synthesis of life-changing proton pump inhibitors. A thorough understanding of its synthesis, reactivity, and analytical characterization is crucial for any scientist working in the field of pharmaceutical development. The protocols and insights provided in this guide are intended to empower researchers to utilize this key building block with confidence and scientific rigor.

References

-

Molbase. (n.d.). Synthesis of 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride. Retrieved from [Link]

-

ChemPro. (n.d.). How is 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesized?. Retrieved from [Link]

- Patel, S. B., et al. (2024). PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX. International Journal of Pharmaceutical and Bio-Medical Science, 17(4), 2067-2074.

- Google Patents. (n.d.). WO2010134099A1 - One pot process for preparing omeprazole and related compounds.

- Shin, J. M., & Kim, N. (2013). Pharmacology of Proton Pump Inhibitors. Journal of Neurogastroenterology and Motility, 19(1), 25–35.

- Google Patents. (n.d.). CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride.

-

Medicinal Chemistry Guy. (2021, February 5). Mechanism of action of Proton pump inhibitors (PPIs) [Video]. YouTube. [Link]

-

Wikipedia. (n.d.). Omeprazole. Retrieved from [Link]

- Saini, S., et al. (2019). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. International Journal of PharmTech Research, 12(3), 57-70.

- Shin, J. M., & Sachs, G. (2008). Pharmacokinetics and Pharmacodynamics of the Proton Pump Inhibitors. Journal of Clinical Gastroenterology, 42(Suppl 1), S3-S9.

- Lindberg, P., et al. (1986). Mechanism of action of omeprazole. Scandinavian journal of gastroenterology. Supplement, 118, 29-36.

- Google Patents. (n.d.). CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride.

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Pyridine Intermediates in Pharmaceutical Synthesis. Retrieved from [Link]

Sources

- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. modgraph.co.uk [modgraph.co.uk]

- 4. Direct HPLC enantioseparation of omeprazole and its chiral impurities: application to the determination of enantiomeric purity of esomeprazole magnesium trihydrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. molnar-institute.com [molnar-institute.com]

- 6. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 4-Methoxy-3,5-dimethylpyridine-2-methanol | SIELC Technologies [sielc.com]

Application Notes & Protocols: 2-Chloro-4-methoxy-3,5-dimethylpyridine hydrochloride in Organic Synthesis

A Senior Application Scientist's Guide to the Synthesis of Proton Pump Inhibitors

Introduction

In the landscape of pharmaceutical manufacturing, the efficiency and robustness of a synthetic route are paramount. The selection of key intermediates often dictates the success of multi-step syntheses, influencing yield, purity, and scalability. 2-Chloro-4-methoxy-3,5-dimethylpyridine hydrochloride (CAS: 86604-75-3) has emerged as a cornerstone building block, primarily celebrated for its indispensable role in the synthesis of a blockbuster class of drugs: the proton pump inhibitors (PPIs).[1] This pyridine derivative is a critical electrophilic component in the construction of drugs like omeprazole, esomeprazole, and tenatoprazole, which are widely prescribed for treating acid-related gastrointestinal disorders.[1][2][3]

This technical guide provides an in-depth exploration of the application of this compound in organic synthesis. Moving beyond a mere recitation of steps, this document elucidates the mechanistic rationale behind its use, offers detailed, field-tested protocols, and presents a holistic view of its integration into the synthesis of medicinally significant compounds.

Physicochemical Properties and Handling

Understanding the fundamental properties of a key starting material is critical for successful and safe process development. The hydrochloride salt form enhances the stability and handling characteristics of the otherwise reactive freebase.

| Property | Value | Reference |

| CAS Number | 86604-75-3 | [2] |

| Molecular Formula | C₉H₁₃Cl₂NO | [2] |

| Molecular Weight | 222.11 g/mol | [2] |

| Appearance | White to off-white powder | [2] |

| Melting Point | 128-131 °C (lit.) | [2] |

| Solubility | Soluble in water | [2] |

| Storage | Store under an inert atmosphere at room temperature (below 30°C) | [2] |

Core Application: The Synthesis of Proton Pump Inhibitors

The primary industrial application of this compound is its function as the electrophilic pyridine component in the synthesis of PPIs. The general structure of these drugs features a substituted pyridine ring linked to a benzimidazole core through a methylsulfinyl bridge.[4]

Mechanistic Rationale: A Tale of Two Moieties

The synthesis of the PPI core structure is a classic example of nucleophilic substitution. The key transformation involves the coupling of the pyridine unit with a benzimidazole thiol.

-

The Electrophile: this compound provides the reactive electrophilic center. The chloromethyl group at the 2-position of the pyridine ring is highly activated towards substitution. The chlorine atom is an excellent leaving group, and the adjacent nitrogen atom in the pyridine ring further facilitates the reaction.

-

The Nucleophile: A substituted 2-mercaptobenzimidazole acts as the nucleophile. In the presence of a base, the thiol group is deprotonated to form a highly nucleophilic thiolate anion.

-

The Coupling Reaction: The thiolate anion attacks the electrophilic carbon of the chloromethyl group, displacing the chloride ion and forming a new carbon-sulfur bond. This reaction yields the thioether intermediate, which is the direct precursor to the final active pharmaceutical ingredient (API).[5]

The overall workflow can be visualized as a two-stage process: thioether formation followed by selective oxidation.

Caption: General workflow for the synthesis of proton pump inhibitors.

Experimental Protocols

The following protocols are detailed methodologies for the key synthetic steps. They are designed to be self-validating, with clear endpoints and characterization guidance.

Protocol 1: Synthesis of the Thioether Intermediate

(5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole)

This procedure details the crucial coupling reaction between the title compound and the benzimidazole core. The choice of a biphasic solvent system (ethanol/water) and controlled temperature are critical for minimizing side reactions and maximizing yield.[5][6]

Materials:

-

2-Mercapto-5-methoxybenzimidazole

-

2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Deionized Water

Equipment:

-

Reaction vessel with overhead stirrer, thermometer, and reflux condenser

-

Constant pressure dropping funnel

-

Cooling bath (ice-water)

-

Suction filtration apparatus

Procedure:

-

Base Preparation: In a suitable reaction vessel, dissolve sodium hydroxide (5 g, 0.13 mol) in ethanol (50 mL). Heat the mixture to 70-90°C to ensure complete dissolution.[6]

-

Thiolate Formation: To the hot sodium hydroxide solution, add 2-mercapto-5-methoxybenzimidazole (17.8 g, 0.10 mol). Maintain reflux until all the solid has dissolved, indicating the formation of the sodium thiolate salt.

-

Cooling: Cool the reaction mixture to below 10°C using an ice bath. This is a critical step to control the exotherm of the subsequent substitution reaction.

-

Electrophile Addition: In a separate vessel, dissolve 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride (20 g, 0.09 mol) in water (100 mL).[6]

-

Coupling Reaction: Slowly add the aqueous solution of the pyridine derivative to the cooled benzimidazole solution via a dropping funnel. A controlled addition rate is essential to manage the reaction temperature.

-

Reaction Maintenance: After the addition is complete, allow the reaction temperature to rise to 30°C and maintain it with stirring for 4 hours to ensure the reaction goes to completion.[5]

-

Precipitation and Isolation: After the reaction period, cool the mixture to 10°C, add 500 mL of water, and stir for an additional 12 hours to fully precipitate the product.[6]

-

Filtration and Drying: Collect the precipitated white solid by suction filtration. Wash the filter cake thoroughly with water and then dry it to obtain the desired thioether intermediate. A typical yield for this process is around 96%.[6]

Caption: Experimental workflow for thioether intermediate synthesis.

Protocol 2: Oxidation of Thioether to Omeprazole

This protocol describes the selective oxidation of the sulfide intermediate to the final sulfoxide product. The choice of oxidizing agent and careful temperature control are paramount to prevent the formation of the corresponding sulfone, a common impurity.[5][7]

Materials:

-

Thioether intermediate from Protocol 1

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (DCM)

Procedure:

-

Dissolution: Dissolve the thioether intermediate in dichloromethane in a reaction vessel equipped with a stirrer and a thermometer.

-

Cooling: Cool the solution to a temperature between -10°C and 0°C. This low temperature is crucial for controlling the selectivity of the oxidation.

-

Oxidant Addition: In a separate flask, prepare a solution of m-CPBA (typically 1.0-1.2 equivalents) in dichloromethane.

-

Controlled Oxidation: Slowly add the m-CPBA solution to the cooled thioether solution. Monitor the reaction progress by a suitable method (e.g., TLC or HPLC) to ensure complete consumption of the starting material without significant over-oxidation.

-

Quenching and Work-up: Once the reaction is complete, quench any excess peroxide with a reducing agent (e.g., aqueous sodium thiosulfate solution). Wash the organic layer with a basic solution (e.g., aqueous sodium bicarbonate) to remove m-chlorobenzoic acid, followed by a water wash.

-

Isolation: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield crude omeprazole. Further purification can be achieved by recrystallization.

Advanced Application: Asymmetric Synthesis of Esomeprazole

For the production of esomeprazole, the (S)-enantiomer of omeprazole, an asymmetric oxidation is required. This is a more advanced application that demonstrates the versatility of the thioether intermediate. The protocol is similar to the general oxidation, but employs a chiral catalyst system to direct the stereochemistry of the sulfoxide formation. A widely used method is a modified Sharpless oxidation using a titanium(IV) isopropoxide complex with a chiral diethyl tartrate ligand.[8]

Synthesis of the Key Intermediate

A comprehensive understanding requires knowledge of how the title compound itself is prepared. A common and efficient laboratory-scale method involves the chlorination of the corresponding alcohol precursor.[9][10][11]

Caption: Synthetic route to the title compound.

Protocol 3: Preparation of this compound

This protocol details the conversion of the precursor alcohol to the desired chlorinated intermediate using thionyl chloride.[10][12]

Materials:

-

2-Hydroxymethyl-4-methoxy-3,5-dimethylpyridine

-

Thionyl chloride (SOCl₂)

-

Dichloromethane (DCM)

Procedure:

-

Dissolve 2-Hydroxymethyl-4-methoxy-3,5-dimethylpyridine (1 equivalent) in dichloromethane.[10]

-

Slowly add thionyl chloride (1.05 equivalents) dropwise to the solution at room temperature.[10] An inert atmosphere is recommended.

-

Stir the reaction mixture for 30-60 minutes.[10][12] The reaction progress can be monitored by TLC.

-

Upon completion, remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude hydrochloride salt.

-

The product can be purified by recrystallization or by suspending the crude solid in a non-polar solvent like hexane, followed by filtration to afford the pure product as a white solid.[12]

Conclusion

This compound is more than just a chemical reagent; it is a critical enabler in the synthesis of life-changing pharmaceuticals. Its well-defined reactivity and structural features make it an ideal building block for the efficient construction of the pyridine moiety in proton pump inhibitors. The protocols and mechanistic insights provided herein serve as a comprehensive guide for researchers and process chemists, underscoring the compound's central role in modern medicinal chemistry and drug development.

References

-

How is 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesized? - Metoree. [Link]

- CN113698389A - Synthetic method of esomeprazole - Google P

- CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride - Google P

-

Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review - SciSpace. [Link]

-

PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX - RASĀYAN Journal of Chemistry. [Link]

-

Synthesis of 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride - Mol-Instincts. [Link]

-

Discovery and development of proton pump inhibitors - Wikipedia. [Link]

-

The Critical Role of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine Hydrochloride in Pharmaceutical Manufacturing - NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review - International Journal of PharmTech Research. [Link]

-

The Chemically Elegant Proton Pump Inhibitors - National Institutes of Health (NIH). [Link]

-

Synthesis and Characterization of Two Impurities in Esomeprazole, an Antiulcerative Drug - ResearchGate. [Link]

-

Reaction of proton pump inhibitors with model peptides results in novel products - PubMed. [Link]

-

Synthesis and Characterization of Two Impurities in Esomeprazole, an Antiulcerative Drug - Latin American Journal of Pharmacy. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. cionpharma.com [cionpharma.com]

- 3. CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride - Google Patents [patents.google.com]

- 4. The Chemically Elegant Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Omeprazole synthesis - chemicalbook [chemicalbook.com]

- 7. scispace.com [scispace.com]

- 8. CN113698389A - Synthetic method of esomeprazole - Google Patents [patents.google.com]

- 9. Page loading... [guidechem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. prepchem.com [prepchem.com]

- 12. 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride | 86604-75-3 [chemicalbook.com]

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Chloro-4-methoxy-3,5-dimethylpyridine Hydrochloride

Welcome to the technical support center for the synthesis of 2-Chloro-4-methoxy-3,5-dimethylpyridine hydrochloride. This critical intermediate is foundational in the manufacturing of several pharmaceuticals, most notably the proton pump inhibitor Omeprazole.[1][2] This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve the yield and purity of the final product.

Our approach moves beyond simple step-by-step instructions, delving into the causality behind experimental choices to provide a robust, self-validating framework for your synthetic protocols.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis, providing a foundational understanding of the process.

What is the common synthetic route for this compound?

The most prevalent and industrially relevant synthesis is a multi-step process that typically begins with either 3,5-lutidine or 2,3,5-trimethylpyridine.[1][3][4] While variations exist, the core pathway involves several key transformations:

-

N-Oxidation: The pyridine nitrogen is oxidized to form a pyridine N-oxide. This is a crucial activation step, as the N-oxide group is electron-withdrawing, influencing the regioselectivity of subsequent reactions.

-

Nitration: A nitro group is introduced onto the pyridine ring, typically at the 4-position.

-

Methoxylation: The nitro group is displaced by a methoxy group.

-

Functionalization at C2: The methyl group at the 2-position is functionalized, often through a rearrangement or oxidation/reduction sequence, to yield a hydroxymethyl group (-CH₂OH).[3]

-

Chlorination: The final and often most critical step is the conversion of the 2-hydroxymethyl group to a 2-chloromethyl group, followed by precipitation as the hydrochloride salt.[3][5]

A generalized workflow for this synthesis is illustrated below.

Caption: Generalized synthetic workflow.

Which chlorinating agent is optimal for the final step?

The choice of chlorinating agent for converting the 2-hydroxymethyl precursor is critical for maximizing yield and purity. Several reagents are commonly employed, each with distinct advantages and disadvantages.

| Chlorinating Agent | Key Advantages | Key Considerations & Disadvantages |

| Thionyl Chloride (SOCl₂) | Highly reactive, readily available, and volatile byproducts (SO₂ and HCl) are easily removed.[3][6] | Can be aggressive, potentially leading to side reactions or product degradation if the temperature is not strictly controlled. |

| Sulfuryl Chloride (SO₂Cl₂) | Effective and can provide high yields and purity.[1] | Similar to thionyl chloride, requires careful temperature control to manage reactivity. |

| Phosphorus Oxychloride (POCl₃) | Can be a highly selective reagent, especially when used in a system with a base like triethylamine (Et₃N).[7] | The reaction mechanism involves phosphorylation intermediates, which can be complex.[8][9] Work-up can be more involved. |

| Triphosgene (BTC) | A solid, safer alternative to phosgene gas. Can provide very high yields and purity under mild conditions.[10] | More expensive than other common reagents. Requires careful handling due to its toxicity. |

For industrial-scale production, thionyl chloride and sulfuryl chloride are often favored due to their cost-effectiveness and the straightforward removal of byproducts.[1][6] However, for achieving high selectivity and minimizing byproducts, systems like POCl₃/Et₃N or triphosgene can be superior.[7][10]

What are the most critical parameters to control during chlorination?

Regardless of the chosen reagent, three parameters are paramount for a successful and high-yield chlorination:

-

Temperature Control: This is arguably the most critical factor. The chlorination reaction is typically exothermic. The chlorinating agent should be added dropwise at a low temperature (e.g., 0 to 10°C) to dissipate heat effectively.[6][10] Maintaining a low temperature minimizes the formation of degradation products and other impurities.

-

Stoichiometry and Reagent Addition: Using the correct molar ratio of the chlorinating agent is essential. An excess may lead to unwanted side reactions, while an insufficient amount will result in incomplete conversion. The dropwise addition of the chlorinating agent to the solution of the alcohol (not the reverse) ensures that the alcohol is not exposed to a large excess of the highly reactive reagent at any point.[1][6]

-

Solvent Selection: The solvent must be inert to the highly reactive chlorinating agent. Common choices include chlorinated solvents like dichloromethane (DCM) or non-polar solvents like toluene.[6][10] The solvent should also allow for easy precipitation of the final hydrochloride salt during the work-up.